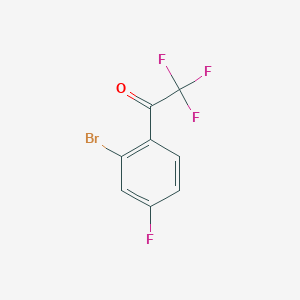

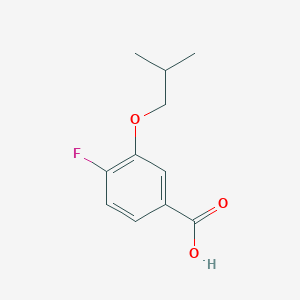

1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various strategies, including halodeboronation of aryl boronic acids. A notable method includes the NaOMe-catalyzed bromodeboronation, demonstrating the versatility of halodeboronation reactions in producing aryl halides with good to excellent yields.Molecular Structure Analysis

The structural analysis of fluorinated α-aminonitrile compounds, closely related to “1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone”, reveals detailed insights into their molecular geometry. X-ray crystallography and theoretical calculations have been employed to elucidate the orthorhombic crystal structure and the equilibrium geometry of these compounds.Chemical Reactions Analysis

Reactivity studies involving related molecules have shown significant insights into nucleophilic attacks on carbon-carbon double bonds, demonstrating the compound’s reactivity towards various nucleophiles in acetonitrile. These studies shed light on the chemical behavior and potential applications of these compounds in synthetic chemistry.Physical and Chemical Properties Analysis

The physical properties, such as solubility and crystalline structure, of related compounds have been extensively studied using techniques like X-ray crystallography. These studies provide essential data for understanding the solubility, stability, and crystalline form of “this compound”, which are crucial for its application in various chemical reactions.Wissenschaftliche Forschungsanwendungen

Electrooptical Applications : Gray and Kelly (1981) reported the production of low melting esters with large nematic ranges by introducing various substituents, including fluoro and bromo, into the phenolic moiety of certain carboxylates. These compounds, including derivatives of 4-n-alkyl-2-fluorophenyl, showed useful electrooptical properties and very low injected smectic tendencies, suggesting applications in liquid crystal technology (Gray & Kelly, 1981).

Pharmaceutical Development : Tucker and Chesterson (1988) discussed the resolution of a nonsteroidal antiandrogen, where the precursor thioether involved a compound structurally related to 1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone. This study is significant in pharmaceutical chemistry, particularly in the development of specific enantiomer drugs (Tucker & Chesterson, 1988).

Chemical Synthesis and Bioreduction : González-Martínez, Gotor, and Gotor‐Fernández (2019) explored the chemical synthesis of a series of 1‐aryl‐2,2,2‐trifluoroethanones and their bioreduction using alcohol dehydrogenases. This research indicates the compound's potential in synthetic organic chemistry and biocatalysis (González-Martínez, Gotor, & Gotor‐Fernández, 2019).

Intermediate for Biologically Active Compounds : Wang et al. (2016) synthesized an important intermediate for many biologically active compounds using a compound structurally related to this compound. This highlights its role in the synthesis of complex bioactive molecules (Wang et al., 2016).

Polymer Science : Li et al. (2006) developed a new bisphenol monomer containing a moiety structurally similar to the compound . This monomer was used to create high molecular weight linear poly(arylene ether sulfone)s, which have applications in materials science, especially in the development of polymers with specific properties (Li et al., 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(2-bromo-4-fluorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O/c9-6-3-4(10)1-2-5(6)7(14)8(11,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZWBMSWTKZOSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

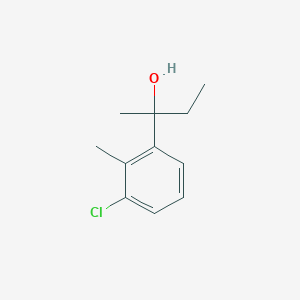

![4-[(Allyloxy)methyl]-3-fluorobenzaldehyde](/img/structure/B7989334.png)

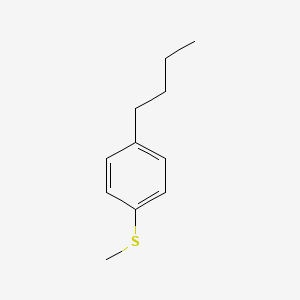

![1-(4-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol](/img/structure/B7989354.png)

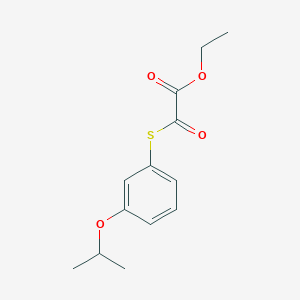

![Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B7989420.png)